Technical Monograph: 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride
Technical Monograph: 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride
High-Purity Synthon for Triazole Antifungal Synthesis & Serotonergic Ligand Profiling [1][2]
Executive Summary
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride is a critical pharmacophore and intermediate in the synthesis of second-generation triazole antifungals, most notably Posaconazole (Noxafil) .[1][2] Beyond its industrial utility, it serves as a potent probe in neuropharmacology due to its structural homology with mCPP (1-(3-chlorophenyl)piperazine), acting as a non-selective serotonin receptor ligand.[1][2]
This guide addresses the technical requirements for handling, synthesizing, and validating this compound, with a specific focus on its role in the convergent synthesis of Posaconazole.[2]
Chemical Identity & Passport
Precise identification is required to distinguish this specific halogenated derivative from its close analogs (e.g., mCPP or 4-fluorophenylpiperazine).[1][2]
| Attribute | Specification |
| Systematic Name | 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride |
| Common Abbreviation | 3-Cl-4-F-PP[1][2][3][4] · 2HCl |
| CAS Number (Base) | 93957-54-1 (Reference for parent amine) |
| CAS Number (HCl) | 95884-48-3 (Often cites the monohydrochloride; verify stoichiometry) |
| Molecular Formula | C₁₀H₁₂ClFN₂[1][2] · 2HCl |
| Molecular Weight | 214.67 (Base) / 287.59 (Dihydrochloride) |
| Solubility | Water (>50 mg/mL), DMSO, Methanol |
| Appearance | White to off-white crystalline solid |
| pKa | ~8.9 (Secondary amine), ~4.5 (Aniline nitrogen) |
Critical Note on CAS Numbers: Researchers often confuse this compound with 1-(4-Fluorophenyl)piperazine dihydrochloride (CAS 64090-19-3) .[1][2] Ensure the 3-chloro substituent is present in your Certificate of Analysis (CoA) to prevent catastrophic failure in downstream Posaconazole synthesis.[1][2]
Synthetic Utility: The Posaconazole Connection
The primary industrial application of 1-(3-Chloro-4-fluorophenyl)piperazine is as the "tail" fragment in the convergent synthesis of Posaconazole.[1][2] It is coupled to a chiral sulfonate intermediate to form the complete antifungal scaffold.[2]
Mechanism of Action in Synthesis
The secondary amine of the piperazine ring acts as a nucleophile, displacing a leaving group (typically a tosylate or mesylate) on the chiral tetrahydrofuran (THF) core of the Posaconazole precursor.[2]
Synthesis Workflow Diagram
The following diagram illustrates the convergent synthesis pathway, highlighting the entry point of the piperazine fragment.
Caption: Convergent synthesis of Posaconazole showing the insertion of the 1-(3-Chloro-4-fluorophenyl)piperazine synthon via N-alkylation.[1][2]
Experimental Protocol: N-Alkylation Coupling
Context: This protocol describes the coupling of 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride to a mesylated alkyl chain, a standard model reaction for attaching this pharmacophore.[1][2]
Safety: The dihydrochloride salt is acidic and an irritant.[2] Handle in a fume hood.
Reagents & Setup
-
Nucleophile: 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (1.0 equiv)[1][2]
-
Base: Potassium Carbonate (K₂CO₃) (3.5 equiv) – Excess required to neutralize the 2HCl salt and scavenge acid.[1][2]
-
Solvent: Acetonitrile (ACN) or DMF (anhydrous).[2]
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) – Finkelstein condition promoter.[1][2]
Step-by-Step Methodology
-
Salt Neutralization (In-situ):
-
Charge a reaction flask with 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride and anhydrous ACN.
-
Add K₂CO₃ (powdered) under vigorous stirring.
-
Observation: Evolution of CO₂ may occur; ensure venting.[2] Stir for 30 mins at RT to generate the free base in situ.
-
-
Coupling Reaction:
-
Work-up:
-
Purification:
-
Recrystallize from Isopropyl Alcohol (IPA) or purify via silica gel chromatography (DCM:MeOH 95:5).[2]
-
Analytical Validation (HPLC Method)
To ensure the integrity of the intermediate before expensive coupling steps, use the following reverse-phase HPLC method.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) and 210 nm |
| Retention Time | ~7.5 - 8.5 min (Dependent on column; elutes later than non-halogenated analogs) |
Self-Validating Check:
-
Impurity Marker: Check for 3-Chloro-4-fluoroaniline (starting material).[1][2] This will elute significantly earlier than the piperazine product due to the lack of the saturated heterocycle.[2]
-
Salt Stoichiometry: Perform a silver nitrate titration (argentometric) to confirm chloride content matches the dihydrochloride (approx 24.6% Cl⁻ by mass) vs monohydrochloride.[2]
Pharmacological & Safety Insights
While primarily an intermediate, this compound possesses intrinsic biological activity that researchers must account for during handling and waste disposal.[2]
-
Serotonergic Activity: Like mCPP, this derivative is a non-selective serotonin agonist, particularly at 5-HT2C and 5-HT1A receptors.[1][2] Ingestion or inhalation can cause CNS effects mimicking anxiety or stimulation.[2]
-
Metabolic Stability: The fluorine atom at the para position blocks metabolic hydroxylation at that site, potentially extending the half-life of the piperazine moiety compared to non-fluorinated analogs.[1]
References
-
Saksena, A. K., et al. (1995).[2] "Concise Asymmetric Routes to 2,2,4-Trisubstituted Tetrahydrofurans: Synthesis of the Antifungal Posaconazole (SCH 56592)."[1][2] Tetrahedron Letters.
-
National Center for Biotechnology Information. (2024).[2] "PubChem Compound Summary for CID 2779263, 1-(3-Chloro-4-fluorophenyl)piperazine." PubChem. [1][2]
-
Cayman Chemical. (2023).[2] "1-(3-Chloro-4-fluorophenyl)piperazine (hydrochloride) Product Information." [1][2]
-
Thermo Fisher Scientific. (2024).[2] "Safety Data Sheet: 1-(4-Fluorophenyl)piperazine dihydrochloride." (Cited for contrast regarding CAS 64090-19-3 confusion).
Sources
- 1. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 2. 3-Chloro-4-fluorophenylpiperazine | C10H12ClFN2 | CID 2779263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. CN101824009A - Simple preparation method for posaconazole and piperazine intermediate thereof - Google Patents [patents.google.com]
